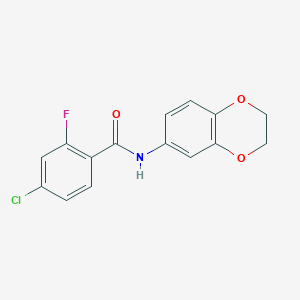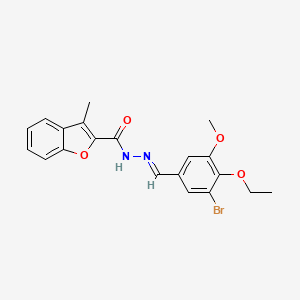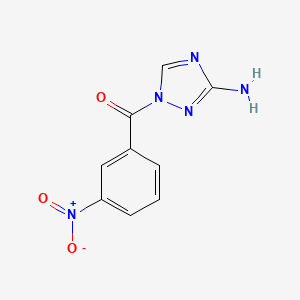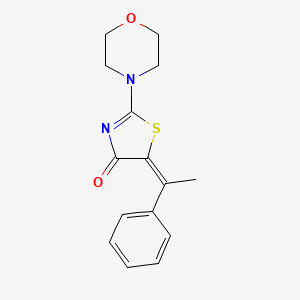
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome pathway.
Wirkmechanismus
The primary mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves the inhibition of NAE, which is an essential enzyme in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, this compound prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that are critical for cell survival.
Biochemical and Physiological Effects:
The inhibition of NAE by this compound has several biochemical and physiological effects. One of the most significant effects is the induction of apoptosis in cancer cells. This compound has been shown to induce apoptosis by activating the p53 pathway, which is a critical regulator of cell cycle arrest and apoptosis. Additionally, this compound has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its specificity for NAE. This specificity allows for the selective inhibition of the ubiquitin-proteasome pathway, leading to fewer off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, one of the limitations of this compound is its potential toxicity in non-cancerous cells, which may limit its clinical applications.
Zukünftige Richtungen
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has significant potential for therapeutic applications in various diseases, and several future directions can be pursued. One potential direction is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies can be conducted to investigate the potential applications of this compound in viral infections and inflammatory disorders. Finally, the development of more potent and selective NAE inhibitors can lead to improved therapeutic outcomes.
In conclusion, this compound is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. The compound's ability to inhibit NAE has been extensively studied, and several future directions can be pursued to improve its clinical applications.
Synthesemethoden
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves a multistep process that has been optimized over the years. The initial step involves the preparation of 2-fluoro-4-chloroaniline, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the corresponding amide. The final step involves the introduction of a chloroformyl group to the amide using thionyl chloride, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been demonstrated to have antiviral activity against a wide range of viruses, including influenza, hepatitis B, and HIV.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYKGKZRGDVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)


![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)

![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
